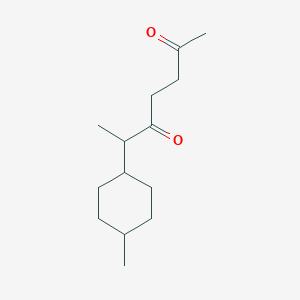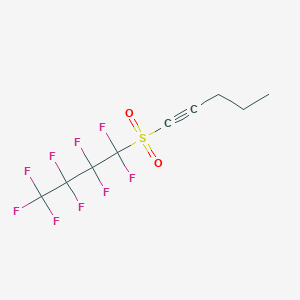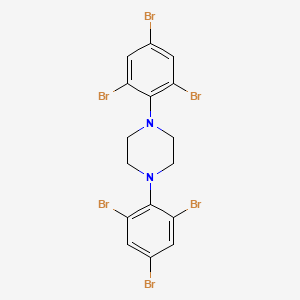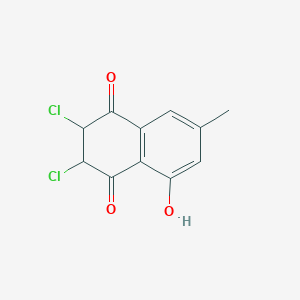![molecular formula C13H18NO4P B14508556 Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate CAS No. 63842-07-9](/img/structure/B14508556.png)
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is an organophosphorus compound that features a benzoxazole ring substituted with a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate typically involves the reaction of a benzoxazole derivative with a phosphonate reagent. One common method is the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity and excellent yield . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified by chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoxazole compounds. These products can have diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate involves its interaction with biological targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in critical biochemical pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxazole derivatives and organophosphorus compounds, such as:
- Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate
- Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
Uniqueness
Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
63842-07-9 |
|---|---|
Molekularformel |
C13H18NO4P |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)9-13-14-11-8-10(3)6-7-12(11)18-13/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
FZBCHFGQLSDIJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=NC2=C(O1)C=CC(=C2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)

![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)




